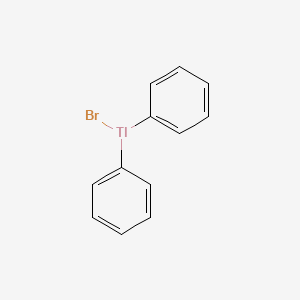
Thallium, bromodiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium, bromodiphenyl- is a chemical compound that combines thallium, a heavy metal, with bromodiphenyl, an organic moiety. Thallium is known for its high toxicity and has been used in various industrial applications. The combination with bromodiphenyl introduces unique properties that make this compound of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of thallium, bromodiphenyl- typically involves the reaction of thallium salts with bromodiphenyl compounds. One common method is the reaction of thallium(I) bromide with diphenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
Thallium, bromodiphenyl- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced back to thallium(I) using reducing agents like hydrogen or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents include halogens, hydrogen, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Thallium, bromodiphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a component in certain types of sensors and detectors.
Mecanismo De Acción
The mechanism of action of thallium, bromodiphenyl- involves its interaction with cellular components, particularly proteins and enzymes. Thallium ions can interfere with potassium channels and other ion transport mechanisms, leading to cellular dysfunction. The bromodiphenyl moiety may also interact with cellular membranes and proteins, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Thallium, bromodiphenyl- can be compared with other thallium compounds such as thallium(I) chloride and thallium(III) oxide. Unlike these simpler compounds, thallium, bromodiphenyl- has a more complex structure that introduces additional reactivity and potential applications. Similar compounds include:
Thallium(I) chloride: A simpler thallium compound with fewer applications.
Thallium(III) oxide: Known for its use in high-temperature superconductors and other specialized materials.
Thallium bromide: Used in infrared detectors and other optical applications.
Thallium, bromodiphenyl- stands out due to its unique combination of organic and inorganic components, offering a broader range of applications and reactivity.
Propiedades
Número CAS |
10192-61-7 |
|---|---|
Fórmula molecular |
C12H10BrTl |
Peso molecular |
438.49 g/mol |
Nombre IUPAC |
bromo(diphenyl)thallane |
InChI |
InChI=1S/2C6H5.BrH.Tl/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
Clave InChI |
LCUSYPPVRICFIL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Tl](C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



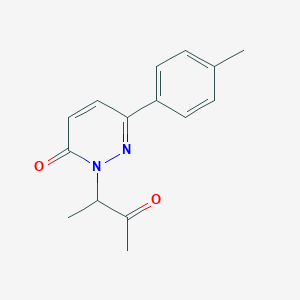
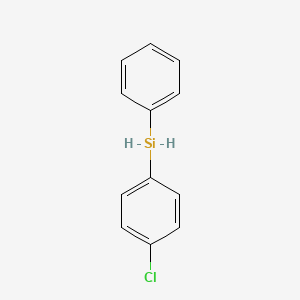

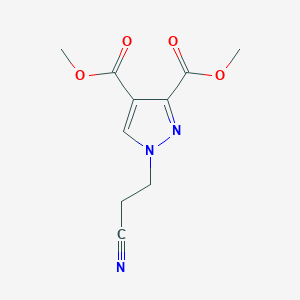

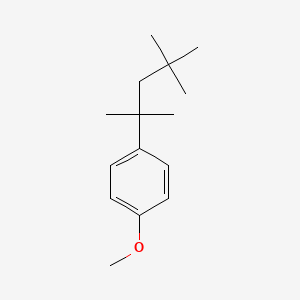
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
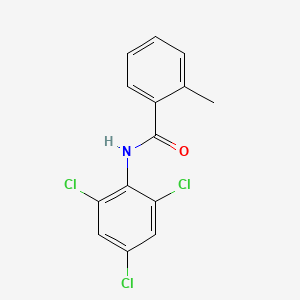
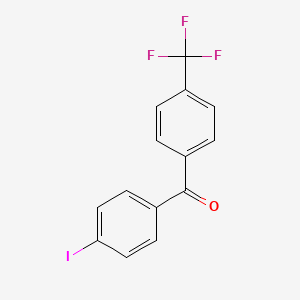
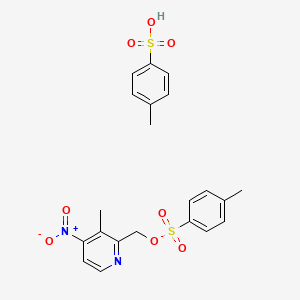
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)


